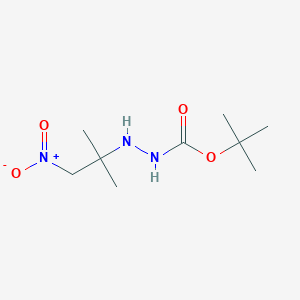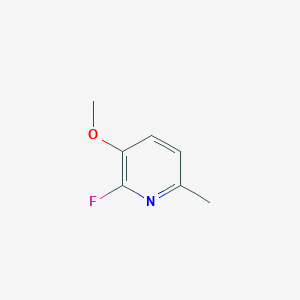
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H4BrClN2O and its molecular weight is 259.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazoles, including compounds like 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, are aromatic heterocyclic compounds that have garnered attention in scientific research due to their diverse therapeutic potentials. These compounds are recognized for their biological activities, including anticancer, antifungal, antibacterial, and antiviral effects, among others. Their unique structural features enable effective binding with various enzymes and receptors, making them suitable for the development of new medicinal agents.
Therapeutic Worth and Bioactivities
The peculiar structural feature of the 1,3,4-oxadiazole ring, akin to that in this compound, facilitates numerous weak interactions in biological systems, leading to a wide range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives extensively used for treating different ailments, showcasing significant development value in medicinal chemistry. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Recent Developments in Medicinal Chemistry
Recent years have seen an uptick in the synthesis and pharmacological evaluation of oxadiazole derivatives, including those similar to this compound. These efforts have focused on leveraging the favorable physical, chemical, and pharmacokinetic properties of oxadiazoles to increase their pharmacological activity. Oxadiazole derivatives have shown significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring their potential in medicinal chemistry and pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
Beyond therapeutic applications, 1,3,4-oxadiazoles are also explored for their applications in material science, such as metal-ion sensing. The photoluminescent properties, combined with excellent thermal and chemical stability, make these molecules suitable for developing chemosensors. This application is particularly relevant for detecting metal ions, where the unique coordination sites offered by the nitrogen and oxygen atoms in the oxadiazole ring are advantageous (Sharma et al., 2022).
Wirkmechanismus
Target of Action
Compounds like “2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the target molecule. This could inhibit the target’s activity, alter its function, or trigger a specific response .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The pharmacokinetics of the compound would depend on its chemical properties. Factors such as its solubility, stability, and size could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular level, potentially affecting the function of cells, tissues, or even whole organs .
Action Environment
The action of the compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and activity. Other factors, such as the presence of other molecules or compounds, could also influence its action .
Eigenschaften
IUPAC Name |
2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAIDZKZAHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


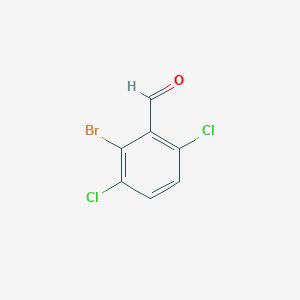
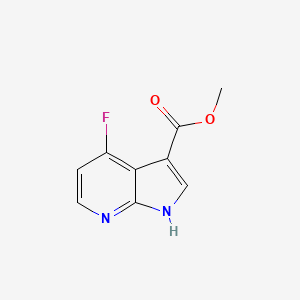

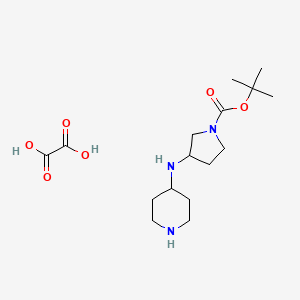


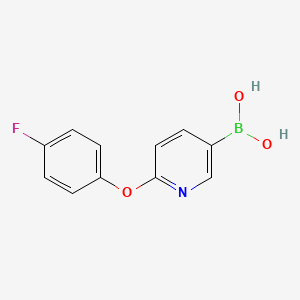
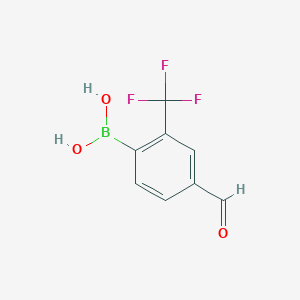
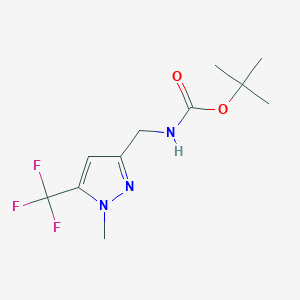
![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)
